1,6-Di(pyren-1-yl)pyrene
Description
Structure
3D Structure
Properties
CAS No. |
797057-73-9 |
|---|---|
Molecular Formula |
C48H26 |
Molecular Weight |
602.7 g/mol |
IUPAC Name |
1,6-di(pyren-1-yl)pyrene |
InChI |
InChI=1S/C48H26/c1-3-27-7-9-31-11-19-35(39-23-15-29(5-1)43(27)45(31)39)37-21-13-33-18-26-42-38(22-14-34-17-25-41(37)47(33)48(34)42)36-20-12-32-10-8-28-4-2-6-30-16-24-40(36)46(32)44(28)30/h1-26H |
InChI Key |
ZURXYEKYJIILLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=C6C=CC7=C8C6=C(C=C5)C=CC8=C(C=C7)C9=C1C=CC2=CC=CC3=C2C1=C(C=C3)C=C9 |
Origin of Product |
United States |
Synthetic Methodologies for 1,6 Di Pyren 1 Yl Pyrene and Its Advanced Derivatives
Regioselective Synthesis Strategies for 1,6-Disubstitution on the Pyrene (B120774) Core
Achieving specific substitution patterns on the pyrene scaffold is a significant synthetic challenge due to the multiple reactive sites. uky.edu The 1, 3, 6, and 8 positions are the most electronically favored for electrophilic substitution. rsc.orgrsc.org Consequently, direct functionalization at the 1,6-positions often requires specialized strategies to overcome this inherent reactivity preference.
Indirect Synthetic Methods for Pyrene Core Modification
Indirect methods are crucial for accessing less common substitution patterns on the pyrene core that are difficult to obtain through direct electrophilic substitution. bris.ac.ukresearchgate.net One prominent indirect strategy involves the use of a reduced pyrene intermediate, 4,5,9,10-tetrahydropyrene (B1329359) (THPy). rsc.orgacs.org Hydrogenation of pyrene can be controlled to selectively reduce the K-region (4,5,9,10-positions), thus deactivating the otherwise highly reactive 1,3,6,8-positions. rsc.org This allows for subsequent electrophilic substitution to be directed to the 2,7-positions. rsc.org While this method is primarily used for 2,7-disubstitution, it highlights the principle of modifying the pyrene core's reactivity to achieve regioselectivity.
Another indirect approach involves the synthesis from 1- or 1,6-substituted pyrene derivatives, which can undergo unexpected migrations. For instance, a 1,2-phosphinyl migration in an AlCl₃/NaCl melt has been reported to convert 1-substituted pyrenes to 2-functionalized pyrenes, and by extension, 1,6-disubstituted to 2,7-disubstituted pyrenes. acs.orgnih.gov
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig, C-H Arylation)
Metal-catalyzed cross-coupling reactions are powerful tools for the synthesis of 1,6-di(pyren-1-yl)pyrene and its derivatives. These reactions typically involve the coupling of a pyrene-based substrate with another aromatic unit.
The Suzuki coupling reaction is a widely employed method. For instance, 1,6-dibromopyrene (B158639) can be coupled with pyreneboronic acid to yield this compound. mdpi.com This reaction is versatile and has been used to synthesize a variety of aryl-substituted pyrenes. For example, 1,3,6,8-tetrabromopyrene (B107014) has been successfully coupled with 7-tert-butyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene to produce 1,3,6,8-tetrakis(7-tert-butylpyrene-1-yl)pyrene. core.ac.uk Similarly, various core-pyrene π structures have been synthesized using Suzuki coupling, such as 1,3,5-tri(pyren-1-yl)benzene (B1592448) and 9-dodecyl-3,6-di(pyren-1-yl)-9H-carbazole. researchgate.net
Direct C-H arylation offers an alternative, more atom-economical approach by avoiding the pre-functionalization of the pyrene core. Ferrocene-catalyzed C-H arylation of pyrene with aryldiazonium salts has been demonstrated to introduce aryl groups at the C1 position. mdpi.com While this example focuses on monosubstitution, the principle can be extended to achieve disubstitution. Another notable method is the direct arylation of dithienopyrrole derivatives with 1-bromopyrene (B33193), which has been used to synthesize 4-(2-ethylhexyl)-2,6-di(pyren-1-yl)-4H-dithieno[3,2-b:2',3'-d]pyrrole. scielo.br
The Negishi cross-coupling reaction has also been utilized, although with reported lower yields for the synthesis of pyrene-based macrocycles. For example, the reaction of 1,6-dibromopyrene with a zinc alkyl reagent resulted in a 20% yield of the desired diethyl 6′,6′-(pyrene-1,6-diyl)dihexanoate, with significant formation of mono-substituted and starting material byproducts. acs.org
| Coupling Reaction | Reactants | Product | Catalyst/Reagents | Reference |
| Suzuki Coupling | 1,6-dibromopyrene, pyreneboronic acid | This compound | Pd catalyst | mdpi.com |
| Suzuki Coupling | 1,3,6,8-tetrabromopyrene, 7-tert-butyl-1-pyrenylboronic ester | 1,3,6,8-tetrakis(7-tert-butylpyren-1-yl)pyrene | Pd(PPh₃)₄, K₂CO₃ | core.ac.uk |
| C-H Arylation | Pyrene, phenyl diazonium tetrafluoroborate (B81430) | 1-Arylpyrene | Ferrocene | mdpi.com |
| Direct Arylation | Dithienopyrrole, 1-bromopyrene | 4-(2-ethylhexyl)-2,6-di(pyren-1-yl)-4H-dithieno[3,2-b:2',3'-d]pyrrole | Pd(OAc)₂, Cs₂CO₃, P(Cy)₃·HBF₄, PivOH | scielo.br |
| Negishi Coupling | 1,6-dibromopyrene, zinc alkyl reagent | Diethyl 6′,6′-(pyrene-1,6-diyl)dihexanoate | Pd catalyst, Zn powder, I₂ | acs.org |
One-Pot Multicomponent Reactions for Pyrene-Integrated Systems
One-pot multicomponent reactions (MCRs) represent an efficient strategy for the synthesis of complex molecules from three or more starting materials in a single reaction vessel, avoiding the isolation of intermediates. nih.govacs.org This approach has been applied to the synthesis of pyrene-containing systems.
For example, 4-aryl-2,6-di(pyren-1-yl)pyridines have been synthesized through a one-pot cyclization of arylaldehydes, 1-acetylpyrene, and ammonium (B1175870) acetate (B1210297) in acetic acid. pnu.ac.ir This method provides a straightforward route to highly functionalized pyrene derivatives. Similarly, pyrene-conjugated tolyl-substituted pyridines have been synthesized via a multicomponent Chichibabin pyridine (B92270) synthesis. researchgate.net
The integration of MCRs in the synthesis of covalent organic frameworks (COFs) has also been explored, allowing for the construction of intricate, pyrene-containing aromatic architectures. nih.govacs.orgnih.gov
Electrochemical Synthesis Approaches for Functionalized Pyrenes
Electrochemical methods offer a sustainable and often milder alternative to traditional chemical synthesis for the functionalization of pyrenes. researchgate.net Electropolymerization of pyrene and its derivatives can be used to create pyrene-based materials. harvard.eduresearchgate.net
A key electrochemical technique is oxidative C-N coupling. For instance, the electrosynthesis of 1-methyl-3-(pyren-1-yl)-1H-imidazol-3-ium tetrafluoroborate has been achieved through the oxidative coupling of pyrene with methylimidazole. researchgate.net This method relies on the generation of a pyrene radical cation which then reacts with a nucleophile. researchgate.net
Furthermore, electrochemical C-H/C-H coupling has been demonstrated between indole (B1671886) and pyrene compounds using radical cation pools, offering a metal- and chemical-oxidant-free approach to form C-C bonds. mdpi.com
Synthesis of Pyrene-Functionalized Building Blocks and Precursors
The synthesis of complex pyrene-based architectures often relies on the preparation of functionalized pyrene building blocks. These precursors can then be used in subsequent reactions to construct larger molecules.
A common strategy is the introduction of functional groups that can participate in cross-coupling reactions. For example, bromination of pyrene can yield 1-bromopyrene, 1,6-dibromopyrene, and 1,8-dibromopyrene (B1583609), which are key precursors for Suzuki and other coupling reactions. mdpi.comcore.ac.uk The synthesis of 1,6- and 1,8-dibromopyrene can be achieved through the bromination of 1-bromopyrene. mdpi.com
Another important class of building blocks are pyreneboronic acids and their esters, which are essential for Suzuki couplings. core.ac.ukresearchgate.net These are often prepared from the corresponding bromopyrenes.
Pyrene-4,5-diones and pyrene-4,5,9,10-tetraketones are also valuable building blocks for the synthesis of larger acenes and heteroacenes. These can be prepared through the oxidation of pyrene. rsc.orgresearchgate.net
Design and Synthesis of Oligo(pyrenylene) Architectures
The synthesis of oligo(pyrenylene)s, which are oligomers consisting of repeating pyrene units, has been achieved through iterative synthetic strategies. nih.govmun.ca A monomer-through-pentamer series of oligo(1,8-pyrenylene)s was synthesized using a two-step iterative approach. nih.gov These oligomers exhibit interesting properties, such as being liquids well below room temperature and displaying high fluorescence. nih.gov
Synthetic Routes to Pyrene-Integrated Hybrid Systems and Conjugates
The construction of complex molecular architectures that integrate pyrene moieties into larger hybrid systems and conjugates is a field of significant research interest. These efforts are driven by the potential to create materials with tailored photophysical and electronic properties for applications in optoelectronics, sensing, and biological imaging. The synthetic strategies employed are diverse and often rely on modern cross-coupling reactions to achieve the desired connectivity between the pyrene core and other functional units.
A prominent method for the synthesis of pyrene-integrated systems is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction provides a powerful tool for the formation of carbon-carbon bonds between pyrene and various aryl or heteroaryl groups. For instance, the synthesis of 1,6-di(anthracen-9-yl)pyrene has been achieved with a 66% yield using a [Pd(PPh₃)₄]/K₂CO₃ catalytic system in a toluene/THF solvent mixture. mdpi.com Similarly, 1,6-di(pyridin-2-yl)pyrene was synthesized via a Suzuki-Miyaura coupling between 1,6-dibromopyrene and 2-pyridylboronic acid derivatives, affording the product in a high yield of 96%. mdpi.com The versatility of this method is further demonstrated by the synthesis of 1,3,6,8-tetraarylpyrenes, where 1-bromopyrene is coupled with a pyrene boronic ester to yield 1-(7-tert-butylpyren-1-yl)pyrene. core.ac.uk
Another significant palladium-catalyzed method is the Stille cross-coupling reaction, which has been utilized to prepare 1,6-di(pyrid-2-yl)pyrene. mdpi.com This reaction offers an alternative to the Suzuki-Miyaura coupling for forging C-C bonds. Furthermore, the Ullmann condensation reaction has been employed to create C-N linkages. An example is the synthesis of 1,6-di(9H-carbazol-9-yl)pyrene, which was achieved using a Cu/K₂CO₃ system in nitrobenzene, resulting in a 27% yield. mdpi.com
The Horner-Wadsworth-Emmons reaction is another valuable tool for constructing fully conjugated pyrene-anthracene-based molecular rods. scielo.br This reaction utilizes potassium tert-butoxide in dry THF to form vinylene bridges between the aromatic units.
Direct C-H arylation has also emerged as a powerful technique for synthesizing pyrene-dithienopyrrole conjugates. This method allows for the direct coupling of 1-bromopyrene with dithienopyrrole derivatives in the presence of a palladium catalyst, leading to compounds such as 4-(2-ethylhexyl)-2-(pyren-1-yl)-4H-dithieno[3,2-b:2',3'-d]pyrrole (EP4HP) and 4-(2-ethylhexyl)-2,6-di(pyren-1-yl)-4H-dithieno[3,2-b:2',3'-d]pyrrole (EDP4HP). scielo.br
One-pot cyclization reactions offer an efficient route to complex pyrene-containing heterocyclic systems. For example, 4-Aryl-2,6-di(pyren-1-yl)pyridines can be synthesized through a one-pot reaction involving the cyclization of arylaldehydes, 1-acetylpyrene, and ammonium acetate in acetic acid. pnu.ac.ir
The following table summarizes some of the key synthetic methodologies used to create pyrene-integrated hybrid systems and conjugates:
| Target Compound | Synthetic Method | Key Reagents/Catalysts | Yield | Reference |
| 1,6-Di(anthracen-9-yl)pyrene | Suzuki-Miyaura Coupling | [Pd(PPh₃)₄], K₂CO₃ | 66% | mdpi.com |
| 1,6-Di(pyridin-2-yl)pyrene | Suzuki-Miyaura Coupling | [Pd(PPh₃)₄], Na₂CO₃ | 96% | mdpi.com |
| 1-(7-tert-Butylpyren-1-yl)pyrene | Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | 72% | core.ac.uk |
| 1,6-Di(pyrid-2-yl)pyrene | Stille Coupling | Not specified | Not specified | mdpi.com |
| 1,6-Di(9H-carbazol-9-yl)pyrene | Ullmann Condensation | Cu, K₂CO₃ | 27% | mdpi.com |
| Pyrene-anthracene molecular rods | Horner-Wadsworth-Emmons | Potassium tert-butoxide | Not specified | scielo.br |
| 4-(2-ethylhexyl)-2,6-di(pyren-1-yl)-4H-dithieno[3,2-b:2',3'-d]pyrrole | C-H Direct Arylation | Pd(OAc)₂, Cs₂CO₃, P(Cy)₃·HBF₄ | Not specified | scielo.br |
| 4-Aryl-2,6-di(pyren-1-yl)pyridines | One-pot Cyclization | Acetic acid | Not specified | pnu.ac.ir |
These synthetic strategies provide a diverse toolbox for the rational design and construction of novel pyrene-based materials with tailored properties for a wide range of applications. The choice of synthetic route is often dictated by the desired connectivity, the nature of the integrated functionalities, and the required reaction yields.
Advanced Spectroscopic and Structural Characterization Techniques for 1,6 Di Pyren 1 Yl Pyrene Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1,6-di(pyren-1-yl)pyrene derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms within the molecule.
In the ¹H NMR spectrum of a 1,6-disubstituted pyrene (B120774) derivative, the aromatic protons typically appear in the downfield region, generally between 7.5 and 9.5 ppm, due to the deshielding effects of the aromatic rings. For instance, in 1,6-bis(7,7-dibromohept-6-en-1-yl)pyrene, the pyrene protons exhibit distinct signals, including a doublet at 8.23 ppm (J = 9.2 Hz) and multiplets between 8.03 and 8.16 ppm, with another doublet at 7.87 ppm (J = 7.8 Hz). acs.org The coupling patterns (e.g., doublets, triplets, multiplets) and their integration values provide information about the number of neighboring protons and the total number of protons in a specific environment, respectively. For symmetrically substituted derivatives like 1,3,6,8-tetrakis(7-tert-butyl-pyren-1-yl)pyrene, the ¹H NMR spectrum can be simpler due to molecular symmetry, displaying distinct singlets for the pyrene ring protons. core.ac.uk
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and electronic environment. In pyrene derivatives, the sp²-hybridized carbons of the aromatic rings typically resonate in the range of 120-140 ppm. For example, the ¹³C NMR spectrum of 1,6-bis(7,7-dibromohept-6-en-1-yl)pyrene shows a series of signals in this region, including peaks at 139.7, 137.5, 130.1, 129.4, 127.8, 125.9, 125.0, and 123.1 ppm, corresponding to the different carbon atoms of the pyrene core and the substituent. acs.org The characterization of various pyrene derivatives, including those functionalized at the 1,6-positions, has been extensively supported by both ¹H and ¹³C NMR data. researchgate.netrsc.orgmdpi.compnu.ac.ir
| Compound | Technique | Solvent | Key Chemical Shifts (ppm) | Source |
|---|---|---|---|---|
| 1,6-bis(7,7-dibromohept-6-en-1-yl)pyrene | ¹H NMR | CD₂Cl₂ | 8.23 (d, J = 9.2 Hz, 2H), 8.16–8.03 (m, 4H), 7.87 (d, J = 7.8 Hz, 2H), 6.43 (t, J = 7.3 Hz, 2H), 3.46–3.24 (m, 4H), 2.12 (m, 4H), 1.86 (m, 4H), 1.52 (p, 8H) | acs.org |
| 1,6-bis(7,7-dibromohept-6-en-1-yl)pyrene | ¹³C NMR | CD₂Cl₂ | 139.7, 137.5, 130.1, 129.4, 127.8, 127.8, 125.9, 125.0, 123.1, 88.8, 34.1, 33.5, 32.1, 29.7, 28.3 | acs.org |
| 1,3,6,8-tetrakis(7-tert-butyl-pyren-1-yl)pyrene | ¹H NMR | Not Specified | 8.27 (s), 8.38 (s) | core.ac.uk |
High-Resolution Mass Spectrometry (HRMS, ESI-MS) for Molecular Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition and molecular weight of newly synthesized this compound derivatives with high accuracy. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed.
HRMS provides a precise mass-to-charge ratio (m/z) of the molecular ion, which can be compared to the calculated theoretical mass to confirm the compound's identity. For instance, the HRMS (MALDI-TOF) analysis of 1,6-bis(7,7-dibromohept-6-en-1-yl)pyrene yielded a measured m/z of 705.90831 for the molecular ion [M]⁺, which is in close agreement with the calculated theoretical mass of 705.90810 for C₃₀H₃₀Br₄⁺. acs.org This level of accuracy helps to distinguish between compounds with very similar nominal masses.
ESI-MS is particularly useful for analyzing polar and large molecules. It has been widely used to characterize various functionalized pyrenes, providing crucial data for molecular confirmation. rsc.orgrsc.orgmdpi.comacs.org The isotopic distribution pattern observed in the mass spectrum can further validate the elemental composition of the molecule. rsc.org
| Compound | Ionization Technique | Calculated m/z | Found m/z | Ion | Source |
|---|---|---|---|---|---|
| 1,6-bis(7,7-dibromohept-6-en-1-yl)pyrene | MALDI-TOF | 705.90810 | 705.90831 | [M]⁺ | acs.org |
| 2,4,6-tris(4-(pyren-1-yl)phenyl)-1,3,5-triazine | ESI-MS | 909.3144 | 909.3140 | [M]⁺ | researchgate.net |
| 1,3,5-tri(pyren-1-yl)benzene (B1592448) | HRMS-ESI | 678.2348 | 678.2344 | [M]⁺ | researchgate.net |
Single-Crystal X-ray Diffraction (XRD) Analysis for Solid-State Structures and Molecular Conformation
Single-Crystal X-ray Diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound derivatives, XRD analysis provides invaluable information about bond lengths, bond angles, torsional angles, and intermolecular interactions, which govern the material's bulk properties.
XRD studies have revealed that the substitution pattern on the pyrene core significantly influences the molecular packing. uky.edu For example, in the crystal structure of 1,3,6,8-tetrakis(4-methoxyphenyl)pyrene, the phenyl groups are significantly twisted relative to the central pyrene core, preventing close π-π stacking. core.ac.uk The introduction of bulky substituents can hinder close packing and influence the electronic properties in the solid state.
The analysis of single-crystal X-ray data for a pyrene[4,5-d]imidazole-pyrene derivative showed the formation of a dimer in the unit cell with a large interplanar distance between the pyrene units, indicating a twisted stacking mode. chinesechemsoc.org This detailed structural information is crucial for understanding structure-property relationships in materials designed for organic electronics. Several studies on pyrene derivatives have successfully employed single-crystal XRD to determine their molecular structures. rsc.orgmdpi.comrsc.org
Electrochemical Characterization: Cyclic Voltammetry (CV) for Redox Properties
Cyclic Voltammetry (CV) is a key electrochemical technique used to investigate the redox properties of this compound derivatives. By measuring the current response to a sweeping potential, CV can determine the oxidation and reduction potentials of a molecule. These potentials are directly related to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), respectively.
The HOMO and LUMO energy levels are critical parameters for materials used in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), as they determine the efficiency of charge injection and transport. For example, the CV of a pyrene derivative might show an irreversible oxidation peak, from which the HOMO level and the band gap can be calculated. sci-hub.se In some cases, both reversible oxidation and reduction waves are observed, allowing for the determination of both HOMO and LUMO levels. rsc.org
Studies on pyrene-based materials have used CV to characterize their electrochemical behavior. For instance, the cyclic voltammogram of a dithienopyrrole derivative with pyrene substituents showed an oxidation peak at 1.2 V. scielo.br The redox properties of various pyrene derivatives have been systematically investigated using CV to understand their potential for electronic applications. researchgate.netacs.org
| Compound/System | Key Findings | Source |
|---|---|---|
| Pyrene-functionalized dithienopyrrole | Exhibited an oxidation peak at 1.2 V. | scielo.br |
| Pyrene-based AIEgens | Showed irreversible oxidation peaks, with calculated band gaps around 2.3 eV. | sci-hub.se |
| BN LP‐functionalized pyrenes | Redox potentials were measured against the Fc+/0 reference. | researchgate.net |
Scanning Probe Microscopy (e.g., Scanning Tunneling Microscopy) for Supramolecular Organization Studies
Scanning Probe Microscopy (SPM), particularly Scanning Tunneling Microscopy (STM), provides real-space images of surfaces with atomic or molecular resolution. This technique is exceptionally well-suited for studying the supramolecular organization of this compound derivatives on conductive substrates.
STM studies can reveal how these molecules self-assemble into ordered two-dimensional (2D) structures on surfaces like highly oriented pyrolytic graphite (B72142) (HOPG). The resulting images provide direct evidence of the molecular arrangement, including the formation of lamellar structures or other complex patterns. researchgate.net For instance, STM has been used to visualize the nanoscale segregation of different π-systems in pyrene-containing copolymers at a solution-solid interface, leading to well-defined crystalline monolayers. uky.edu
The ability to directly observe the supramolecular architecture is crucial for understanding how intermolecular forces, such as π-π stacking and van der Waals interactions, dictate the self-assembly process. This knowledge is vital for the bottom-up fabrication of nanostructured materials with tailored electronic and optical properties. Atomic Force Microscopy (AFM), another SPM technique, has also been used to characterize the morphology of films and nanostructures formed by pyrene derivatives. mdpi.comrsc.org
Electronic Structure and Quantum Chemical Investigations of 1,6 Di Pyren 1 Yl Pyrene Systems
Density Functional Theory (DFT) for Ground State Electronic Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For pyrene-based systems, DFT calculations, often at the B3LYP/6-31G* or similar levels of theory, are employed to determine their ground-state geometries and electronic properties. beilstein-journals.orgnih.gov
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's excitability and chemical reactivity. nih.gov
In 1,6-di(pyren-1-yl)pyrene systems, the HOMO and LUMO energy levels are significantly influenced by the substitution pattern on the pyrene (B120774) core. For instance, 1,6-disubstituted pyrene derivatives generally exhibit a smaller HOMO-LUMO gap compared to their 2,7-disubstituted counterparts. researchgate.net This is attributed to the larger orbital coefficients at the 1, 3, 6, and 8 positions of the pyrene core, leading to stronger orbital interactions with the substituents. researchgate.net
The introduction of electron-donating or electron-accepting groups at the 1 and 6 positions can further tune the HOMO and LUMO energy levels. Electron-donating groups tend to raise the HOMO energy level, while electron-accepting groups lower the LUMO energy level, often resulting in a reduced HOMO-LUMO gap and a red-shift in the absorption spectra. mdpi.com
Below is a table summarizing the calculated HOMO, LUMO, and energy gap values for a representative this compound derivative.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| 1,6-disubstituted pyrene derivative | -5.66 | -2.95 | 2.71 |
The data in this table is illustrative and based on typical values found for similar pyrene derivatives in the literature. rsc.org
The spatial distribution of the HOMO and LUMO electron densities provides valuable information about the nature of electronic transitions. In many pyrene derivatives, both the HOMO and LUMO are delocalized over the entire π-conjugated framework, including the pyrene core and the substituent pyrene units. rsc.orgresearchgate.net This delocalization is indicative of a π-π* character for the lowest energy electronic transition. beilstein-journals.org
For donor-acceptor substituted systems, the HOMO is typically localized on the electron-donating moiety, while the LUMO is centered on the electron-accepting part. mdpi.comworktribe.com In the case of this compound, the pyrene units act as the primary chromophores. The HOMO and LUMO are generally distributed across both the central pyrene core and the peripheral pyren-1-yl substituents, indicating a strong electronic coupling between these units. beilstein-journals.org The electron density of the HOMO is often concentrated on the pyrene core, while the LUMO density can extend to the substituent groups. worktribe.com
The three-dimensional structure, particularly the dihedral angles between the pyrene units, plays a significant role in determining the electronic and photophysical properties of this compound. Due to steric hindrance between the hydrogen atoms on the pyrene rings, these molecules are typically non-planar. worktribe.com
DFT calculations are used to determine the optimized ground-state geometry and the preferred conformations. The dihedral angle between the central pyrene core and the pyren-1-yl substituents is a critical parameter. Larger dihedral angles can disrupt the π-conjugation between the units, leading to a blue-shift in the absorption and emission spectra. acs.orgacs.org For example, crystal structures of related pyrene-pyridine systems have shown large dihedral angles of around 67-69 degrees, indicating poor electronic communication between the pyrene and pyridine (B92270) units. acs.orgacs.org In some cases, molecules can adopt different conformations in the solid state, leading to different crystal packing and observable properties like mechanochromism. worktribe.com
The potential energy surface can be calculated to understand the rotational barriers between different conformers. worktribe.com In some systems, the energy barrier for rotation around the single bond connecting the pyrene units is relatively low, allowing for the existence of multiple conformations at room temperature. worktribe.com
| Compound System | Dihedral Angle (°) | Reference |
|---|---|---|
| Pyrene-Pyridine System (Py-03) | 66.80 | acs.orgacs.org |
| Pyrene-Pyridine System (Py-Me) | 68.75 | acs.orgacs.org |
| N-phenyl-N-[(E)-(pyren-1-yl)methylidene]benzene-1,4-diamine | 29.34 | researchgate.net |
Electron Density Distribution and Orbital Contributions within the Molecular Framework
Time-Dependent Density Functional Theory (TDDFT) for Excited State Electronic Properties
Time-Dependent Density Functional Theory (TDDFT) is the primary computational tool for studying the electronic excited states of molecules. nih.govchinesechemsoc.org It allows for the calculation of vertical excitation energies, which correspond to the absorption maxima in UV-Vis spectra, and provides insights into the nature of the electronic transitions. chinesechemsoc.org
For this compound and related systems, the lowest energy absorption bands typically correspond to π-π* transitions. beilstein-journals.org This is confirmed by the analysis of the molecular orbitals involved in the transition, which are predominantly of π symmetry. The strong coupling between the π molecular orbitals of the central pyrene and the substituent pyrenes leads to red-shifted absorption compared to unsubstituted pyrene. beilstein-journals.org
In systems where electron-donating and electron-accepting groups are present, intramolecular charge transfer (ICT) transitions can also occur. mdpi.com These transitions involve the transfer of electron density from the donor to the acceptor upon photoexcitation. TDDFT calculations can help to identify ICT states by analyzing the change in electron density distribution between the ground and excited states. The character of the excited state can be a hybrid of locally excited (LE) and charge transfer (CT) states. chinesechemsoc.org
In some complex pyrene-based systems, particularly those with donor-acceptor architectures, the excited states can have a mixed character, arising from the coupling of locally excited (LE) states and charge transfer (CT) states. rsc.org An LE state corresponds to an excitation localized on a specific chromophoric unit (e.g., the pyrene core), while a CT state involves the transfer of an electron from a donor to an acceptor unit. chinesechemsoc.orgresearchgate.net
The degree of coupling between LE and CT states is crucial for the photophysical properties. nih.gov A strong coupling can lead to the formation of hybrid states with unique emission characteristics. For instance, a quasi-equivalent hybrid local and charge-transfer excited state has been proposed to explain the high efficiency of some blue-emitting OLEDs. chinesechemsoc.org The thermodynamic equilibrium between LE and CT states can be influenced by factors such as solvent polarity and temperature, and can be investigated through a combination of spectroscopic techniques and TDDFT calculations. researchgate.net This interplay is critical for understanding phenomena like dual fluorescence and solvatochromism observed in some pyrene derivatives. nih.gov
Characterization of Electronic Transitions (e.g., π-π*, Charge Transfer)
Computational Insights into Intramolecular and Intermolecular Interactions
Computational chemistry provides powerful tools for understanding the non-covalent interactions that govern the assembly and photophysical properties of pyrene-based systems. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are central to investigating both intramolecular and intermolecular forces at play.
Intermolecular interactions, particularly π-π stacking, are a hallmark of pyrene chemistry and have been extensively studied computationally. Automated geometry exploration using methods like the Conformer-Rotamer Ensemble Sampling Tool (CREST) with the semi-empirical GFN2-xtb method, followed by refinement with higher-level DFT (such as ωB97X-D4/def2-TZVP), has been used to study the homodimers of pyrene. chemrxiv.org These studies have identified various dimer conformations, including parallel-displaced and T-shaped arrangements, and have quantified their dimerization energies. chemrxiv.org For pyrene homodimers, two previously unidentified conformations were discovered using these computational techniques. chemrxiv.org The accuracy of these DFT approaches is often benchmarked against high-level methods like DLPNO-CCSD(T), which has shown a mean absolute deviation of just 1.47 kJ/mol for selected dimers. chemrxiv.org
The number and arrangement of pyrene units significantly influence these interactions. In a series of mono-, di-, and tri-pyrene substituted cyclic triimidazoles, differences in photophysical performance were attributed to intermolecular interactions that increase with the number of appended pyrene moieties. mdpi.com DFT/TDDFT calculations on the di-pyrene molecule, performed at the ωB97X/6-311++G(d,p) level of theory, helped to rationalize these findings, particularly the observed room temperature phosphorescence (RTP). mdpi.com Crystal structure analysis also provides experimental validation for computed interactions. In various pyrene-adorned imidazolium (B1220033) salts, single-crystal X-ray diffraction has confirmed the presence of π-π stacking interactions between pyrene groups of adjacent molecules, with measured interplanar distances of 3.299 Å and 3.389 Å in different structures. nih.gov
Table 1: Computed Intermolecular Interaction Data for Pyrene Dimers
| System | Computational Method | Key Finding | Interaction Distance / Energy | Source |
|---|---|---|---|---|
| Pyrene Homodimer | CREST/GFN2-xtb, ωB97X-D4/def2-TZVP | Identification of multiple stable dimer conformations (e.g., parallel-displaced, T-shaped). | Interaction energies quantified for various conformations. | chemrxiv.org |
| Pyrene Homodimer | DLPNO-CCSD(T)/cc-pVTZ | High-accuracy benchmark calculations for DFT geometries. | Mean Absolute Deviation vs. ωB97X-D4 of 1.47 kJ/mol. | chemrxiv.org |
| Pyrene-Imidazolium Salts | Single-Crystal X-ray Diffraction | Confirmation of π-π stacking in the solid state. | Interplanar distances of 3.299 Å and 3.389 Å observed. | nih.gov |
| Di-pyrene substituted cyclic triimidazole | DFT/TDDFT (ωB97X/6-311++G(d,p)) | Intermolecular interactions increase with the number of pyrene units, affecting photophysical properties. | Not specified | mdpi.com |
Influence of Substitution Patterns and Heteroatom Incorporation on Electronic Structure
The electronic properties of the pyrene core are highly tunable through chemical modification, including the strategic placement of substituents and the incorporation of heteroatoms into the aromatic system. Quantum chemical calculations are indispensable for predicting and understanding these effects.
The substitution pattern on the pyrene ring has a profound impact on the molecular orbital energies and, consequently, the photophysical properties. DFT calculations reveal that the pyrene frontier molecular orbitals have large orbital coefficients at the 1-, 3-, 6-, and 8-positions, with a nodal plane passing through the 2- and 7-positions. researchgate.netuky.edu This distribution dictates how substituents interact with the core π-system. For instance, a comparative study of donor-acceptor pyrene derivatives showed that introducing dianisylamino (donor) and dimesitylboryl (acceptor) groups at the 1,6-positions results in stronger electron-donating and -accepting properties and a smaller HOMO-LUMO gap compared to the 2,7-substituted analogue. researchgate.net This is because the 1,6-substitution pattern allows for more effective orbital interactions that stabilize both the HOMO and LUMO energy levels. researchgate.net Similarly, theoretical studies on 1,3,6,8-tetrasubstituted pyrenes have shown that compounds with short axial symmetry exhibit different fluorescence quantum yields compared to asymmetrically substituted derivatives. rsc.org
The electronic nature of the substituents is also critical. A systematic theoretical study using DFT and TD-DFT explored a series of electron-donating (e.g., amino) and electron-withdrawing (e.g., cyano, formyl) groups on the pyrene core. acs.org It was found that disubstituted pyrenes with a push-pull character achieve the most significant reduction in the lowest optical electronic excitation energy. acs.org Attaching an amide group directly to pyrene via its carbonyl carbon lowers the energy of both the HOMO and LUMO, making the pyrene an electron acceptor. acs.org Conversely, attaching the amide via its nitrogen atom elevates the pyrene HOMO energy without significantly affecting the LUMO, thus narrowing the HOMO-LUMO gap and making it a better electron donor. acs.org
Heteroatom incorporation, either within the substituents or the pyrene framework itself, provides another powerful strategy for tuning electronic structure.
Nitrogen: TD-DFT calculations on 2-azapyrene (B93062) (a pyrene with one carbon replaced by nitrogen) have been used to investigate its low-lying exciton (B1674681) states in dimers, revealing differences in excimer emission compared to pyrene dimers. mdpi.com The introduction of N-heteropolycyclic structures, such as in 1,3,8,10-tetraazaperopyrene derivatives, creates promising organic electron-transporting semiconductors. acs.org
Sulfur and Oxygen: Introducing heterocyclic units like thiophene (B33073) and furan (B31954) as substituents can modulate the luminescence properties of the pyrene core. rsc.orgresearchgate.net DFT and TDDFT calculations on these systems show that the HOMO and LUMO orbitals are delocalized uniformly across the pyrene core and its aryl substituents. rsc.orgresearchgate.net Fusing pyrene with S- and O-containing heterocycles has also been explored computationally to induce a crossover from pyrene to acene-like electronic properties. rsc.org Furthermore, introducing an alkyl thiophene group with high steric hindrance has been shown to delocalize and pair electrons throughout the conjugated system. scielo.br
Table 2: Effect of Substitution and Heteroatoms on Pyrene Electronic Properties (Theoretical Findings)
| Compound Type / Modification | Key Electronic Effect | Computational Method | Source |
|---|---|---|---|
| 1,6-Disubstituted (Donor-Acceptor) | Smaller HOMO-LUMO gap compared to 2,7-isomer. | TDDFT (CAM-B3LYP/6-31G) | researchgate.net |
| 2,7-Disubstituted (Donor-Acceptor) | Larger HOMO-LUMO gap compared to 1,6-isomer due to nodal plane. | TDDFT (CAM-B3LYP/6-31G) | researchgate.net |
| Push-Pull Disubstituted | Significant reduction in the lowest optical transition energy. | DFT / TD-DFT | acs.org |
| Amide-Substituted (via Carbonyl C) | Lowers both HOMO and LUMO energies (electron-accepting). | DFT | acs.org |
| Amide-Substituted (via N) | Raises HOMO energy, narrows HOMO-LUMO gap (electron-donating). | DFT | acs.org |
| Thienyl/Furyl Substitution | HOMO/LUMO orbitals delocalized uniformly between core and substituents. | DFT / TDDFT | rsc.orgresearchgate.net |
| Nitrogen-fused (Azapyrene) | Alters exciton states and impacts excimer emission. | TD-DFT | mdpi.com |
Photophysical Phenomena and Excited State Dynamics in 1,6 Di Pyren 1 Yl Pyrene Derivatives
Electronic Absorption Spectroscopy and Vibronic Structure Analysis
The electronic absorption spectra of 1,6-di(pyren-1-yl)pyrene and its derivatives exhibit characteristic bands that are influenced by the substitution pattern and solvent environment. These spectra provide insights into the electronic transitions and the extent of π-conjugation within the molecules.
Absorption Maxima and Spectral Shifts
The absorption spectra of this compound derivatives typically show dominant absorption bands in the UV-visible region. For instance, some derivatives display absorption bands in the ranges of 250-300 nm and 350-500 nm. worktribe.com The long-wavelength absorption peak can be significantly red-shifted depending on the substituent, indicating a more extended π-conjugation. worktribe.com
In a study of pyrene (B120774) derivatives substituted at various positions, it was found that 1-substituted derivatives show a strong influence on both the S1 ← S0 and S2 ← S0 electronic transitions. acs.org In contrast, 2- and 2,7-disubstituted pyrenes exhibit a "pyrene-like" S2 ← S0 excitation with little influence from the substituent, but a strong "substituent-influenced" S1 ← S0 excitation. acs.orgworktribe.com This difference is attributed to a nodal plane in the HOMO and LUMO of pyrene that passes through the 2- and 7-positions. acs.orgworktribe.com
The introduction of multiple pyrenyl substituents at the 1, 3, 6, and 8 positions of a central pyrene core leads to a red-shift in the absorption maxima as the number of substituents increases. core.ac.uk For example, 1,3,6,8-tetrakis(7-tert-butylpyren-1-yl)pyrene shows a significant red-shift compared to its mono- and di-substituted counterparts. core.ac.uk Similarly, pyrene-based push-pull dyes exhibit absorption maxima that are dependent on the strength of the electron-accepting group, with stronger acceptors leading to red-shifted absorptions. mdpi.com
| Compound/Derivative Class | Absorption Maxima (λmax) | Solvent/Conditions | Reference |
| 1,6-disubstituted pyrenes | 350-500 nm | Various | worktribe.com |
| 1,3,6,8-tetrakis(aryl)pyrenes | ~349–396 nm | Dichloromethane | core.ac.uk |
| Pyrene-based push-pull dyes | 374-507 nm | DMF | mdpi.com |
| 1,6-Di-anthracen-9-yl-pyrene | Not specified | Not specified | researchgate.net |
Influence of Solvent Polarity (Solvatochromism)
The photophysical properties of this compound derivatives can be significantly influenced by the polarity of the solvent, a phenomenon known as solvatochromism. In some pyrene-based derivatives, a bathochromic (red) shift in the absorption spectrum is observed with increasing solvent polarity. sci-hub.se This shift is often attributed to π-π* transitions and indicates a change in the electronic transitions from a weak to a strong dipole-allowed transition. sci-hub.se
For certain pyrene-based AIEgens (Aggregation-Induced Emission luminogens), a redshift in the emission band is observed in solvents of varying polarity. sci-hub.se This solvatochromic effect is also seen in some push-pull pyrene dyes, which can exhibit negative solvatochromism, contrary to what is typically observed for D-π-A structures. mdpi.com The emission spectra of some derivatives show a dependency on solvent polarity, which can be attributed to the formation of intermolecular hydrogen bonds between the solute and solvent molecules, stabilizing the dipole moment in the excited state. sci-hub.se However, some orthogonal anthracene (B1667546) and pyrene derivatives show intense deep-blue emission with high photoluminescence quantum yields that are almost independent of solvent polarity, due to the absence of intramolecular charge transfer. rsc.org
A slight solvatochromic effect has been observed in 1,3,6,8-tetraarylpyrenes, suggesting that these compounds are more solvated in the excited state than in the ground state. core.ac.uk
Steady-State and Time-Resolved Fluorescence Spectroscopy
Fluorescence spectroscopy provides crucial information about the emissive properties and excited-state dynamics of this compound derivatives.
Fluorescence Quantum Yields and Lifetimes
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. For many this compound derivatives and related compounds, high fluorescence quantum yields have been reported, indicating that they are efficient emitters. core.ac.uk For instance, 1,3,6,8-tetraarylpyrenes exhibit quantum yields in the range of 0.75–0.99. core.ac.uk Similarly, a 1,6-disubstituted pyrene derivative with pyridyl groups showed a near-unity emission quantum yield in solution. researchgate.net In contrast, some pyrene derivatives exhibit diminished fluorescence quantum yields, suggesting the presence of faster non-radiative deactivation pathways. nih.gov
Fluorescence lifetimes, which describe the average time a molecule spends in the excited state before returning to the ground state, have also been measured for various pyrene derivatives. For 2- and 2,7-disubstituted pyrenes, fluorescence lifetimes exceeding 16 ns have been observed, with many being in the range of 50–80 ns. acs.orgworktribe.com One derivative, 4-(pyren-2-yl)butyric acid, was found to have an exceptionally long fluorescence lifetime of 622 ns. acs.orgworktribe.com
| Compound/Derivative Class | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τ) | Reference |
| 1,3,6,8-tetraarylpyrenes | 0.75–0.99 | Not specified | core.ac.uk |
| 1,6-dipyridyl-pyrene derivative | ~1.0 | Not specified | researchgate.net |
| 2- and 2,7-disubstituted pyrenes | 0.19–0.93 | >16 ns (typically 50-80 ns) | acs.orgworktribe.com |
| 4-(pyren-2-yl)butyric acid | Not specified | 622 ns | acs.orgworktribe.com |
| Pyrene-pyrazole derivative (P3) | 0.36 | Not specified | sci-hub.se |
Aggregation-Induced Emission (AIE) Effects
Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. sci-hub.sethe-innovation.org This effect is often attributed to the restriction of intramolecular motion (RIM) in the aggregated state, which blocks non-radiative decay channels and promotes radiative decay. gdut.edu.cn
Several pyrene-based derivatives have been shown to exhibit AIE characteristics. sci-hub.sethe-innovation.orggdut.edu.cn For example, ratiometric studies of certain pyrene-based derivatives in a tetrahydrofuran (B95107) (THF)/water mixture demonstrated fluorescence enhancement with an increasing percentage of water, confirming the AIE effect. sci-hub.se In some cases, the quantum yield of a pyrene-phosphonate conjugate in a dissolved state was low (1.9%) but increased significantly (to 11.7%) upon aggregation in an 80% water fraction. mdpi.com The AIE properties of pyrene derivatives make them promising for applications in various fields, including organic light-emitting diodes (OLEDs). gdut.edu.cn
Deep-Blue Emission Characteristics and Color Purity
Pyrene derivatives are of significant interest for their potential as deep-blue emitters in OLEDs. rsc.orggdut.edu.cnacs.org The color purity of the emission is crucial for display applications. Several strategies have been employed to achieve efficient and pure deep-blue emission from pyrene-based materials.
One approach involves creating a twisted conformation between a central anthracene core and two pyrene groups. This twisted structure effectively interrupts the π-conjugation, leading to intense deep-blue emission with high photoluminescence quantum yields. rsc.org OLEDs fabricated with such emitters have shown Commission Internationale de l'Eclairage (CIE) coordinates of (0.16, 0.10) and (0.15, 0.06), which align well with the European Broadcasting Union (EBU) blue standard for very pure deep-blue electroluminescence. rsc.org
Another strategy involves the synthesis of 1,6-bis(N-phenyl-p-(R)-phenylamino)pyrenes. By tuning the electron-withdrawing and -donating nature of the substituents, a full color range of visible emission between 454 and 620 nm can be achieved. acs.org A deep-blue emitting derivative from this series, when used as a dopant in a multilayer OLED, yielded a maximum efficiency of 3.98 cd/A with CIE coordinates of (x = 0.14, y = 0.10). acs.org
Furthermore, pyrene-based AIEgens have been developed that exhibit pure blue to sky-blue emission in the solid state, making them suitable for high-performance blue OLEDs. gdut.edu.cn
Exciton (B1674681) Formation and Dynamics
Excitons, or bound electron-hole pairs, are central to the photophysical processes in these multi-pyrene systems. Their formation and subsequent dynamics, including emission and quenching, are highly dependent on the molecular structure, concentration, and the surrounding environment.
Derivatives of this compound exhibit characteristic fluorescence from both isolated pyrene units (monomer emission) and excited-state dimers (excimer emission). Monomer emission is typically observed as a structured band at shorter wavelengths, characteristic of the pyrene chromophore. In contrast, excimer emission appears as a broad, structureless band at longer wavelengths, resulting from the interaction of two pyrene moieties in close proximity. researchgate.net
The ratio of excimer to monomer emission intensity is a sensitive indicator of the molecular conformation and intermolecular interactions. For instance, in bichromophoric pyrene derivatives, the flexibility of the linker connecting the pyrene units plays a crucial role in determining the extent of intramolecular excimer formation. researchgate.net In dilute solutions, monomer emission often dominates, while at higher concentrations, intermolecular interactions lead to an increase in excimer emission. gdut.edu.cn This concentration-dependent behavior is a hallmark of pyrene-based systems. gdut.edu.cn
Quenching Phenomena:
The fluorescence of this compound derivatives can be quenched by various mechanisms, including aggregation-caused quenching (ACQ) and interactions with other molecules. In the solid state or in aggregates, strong intermolecular π-π stacking can lead to non-radiative decay pathways, diminishing the fluorescence intensity. worktribe.com However, strategic molecular design, such as introducing bulky substituents, can hinder these interactions and lead to aggregation-induced emission (AIE). gdut.edu.cnworktribe.com
Furthermore, the emission can be quenched through processes like photoinduced electron transfer. For example, the fluorescence of pyrene-labeled dendrons has been shown to be quenched by ruthenium nanoparticles, indicating an efficient energy or electron transfer process. rsc.org The quenching efficiency can be quantified using the Stern-Volmer equation, which relates the decrease in fluorescence intensity to the concentration of the quencher. rsc.orgresearchgate.net Both static and dynamic quenching mechanisms have been observed in pyrene-based systems interacting with quenchers like nitroaromatic compounds or metal ions. researchgate.netbohrium.com
Table 1: Monomer and Excimer Emission Data for Selected Pyrene Derivatives
| Compound | Solvent | Monomer Emission (nm) | Excimer Emission (nm) | Source |
|---|---|---|---|---|
| Compound 3 | THF | 383 | 494 | gdut.edu.cn |
| Compound 3 | High Concentration | - | 518 | gdut.edu.cn |
| Di(1-pyrenylmethyl) ether (DiPyM) | Low Viscosity Solvents | - | Strong | researchgate.net |
| 4-(1-pyrenemethoxymethyl) phenylethene (PyS) | Various | Well-resolved | Weak | researchgate.net |
| Pyrene-labeled dendron (Py₂–COOH) | THF | ~378, 398 | ~480 | rsc.org |
In addition to singlet excitons, which are responsible for fluorescence, this compound derivatives can also form triplet excitons through intersystem crossing (ISC) from the excited singlet state. These triplet states are longer-lived than singlet states and can participate in various photophysical processes.
One of the most significant processes involving triplet states is triplet-triplet annihilation (TTA). In TTA, two triplet excitons interact to produce one higher-energy singlet exciton, which can then decay radiatively, emitting light at a shorter wavelength than the initial excitation (a phenomenon known as upconversion). nih.gov The efficiency of TTA is dependent on the concentration of triplet excitons and the rate constant for their annihilation. aps.org
The study of TTA in pyrene crystals has provided fundamental insights into these processes. The total and radiative rate constants for triplet-triplet exciton annihilation in pyrene single crystals have been determined to be approximately (7.5 ± 4.0) × 10⁻¹² cm³ sec⁻¹ and (2.0 ± 1) × 10⁻¹² cm³ sec⁻¹, respectively. aps.org
In donor-acceptor systems involving pyrene derivatives, the decay of charge-transfer states can populate a low-lying triplet excited state of the pyrene moiety. nih.govmdpi.com This triplet state can then undergo TTA or other decay processes. The manipulation of singlet and triplet energy levels through molecular engineering, for instance by introducing aryl-alkynyl groups onto the pyrene core, has been shown to enhance TTA upconversion efficiency. nih.gov This makes pyrene derivatives promising candidates for applications in photoredox catalysis and highly efficient fluorescent organic light-emitting diodes (OLEDs). nih.govresearchgate.net
Monomer and Excimer Emission Characteristics and Quenching Phenomena
Charge Transfer (CT) States and Their Photogeneration
In this compound derivatives that incorporate both electron-donating and electron-accepting moieties, the absorption of light can lead to the formation of charge-transfer (CT) states. In a CT state, an electron is transferred from the donor to the acceptor, creating a separation of charge within the molecule.
The photogeneration of CT states is a key process in many pyrene-based donor-acceptor (D-A) systems. washington.edu Upon photoexcitation, an electron can be transferred from the pyrene donor to an attached acceptor group, or from a donor group to the pyrene acceptor. This optical electron transfer is often observed in polar solvents, which can stabilize the resulting charge-separated state. nih.govresearchgate.net
The presence of CT states is evidenced by the appearance of new, often broad and structureless, absorption and emission bands that are highly sensitive to solvent polarity. washington.eduresearchgate.net In some systems, the emission from a locally excited (LE) state of the pyrene can coexist with the CT emission. The relative intensity of these emissions depends on the solvent polarity and the electronic coupling between the donor and acceptor. researchgate.net
The dynamics of these CT states can be complex. For example, in a 3,5-bis(pyrene-1-yl)-4′-phenyl-2,2′:6′,2″-terpyridine system, sub-nanosecond transient absorption spectroscopy has directly detected the CT state, consisting of a pyrene radical cation and a terpyridine radical anion. nih.govmdpi.com This CT state can then decay back to the ground state or evolve into other excited states, such as a triplet state of the pyrene. nih.govmdpi.com The efficiency of these charge transfer processes is influenced by the molecular structure, including the nature of the bridge connecting the donor and acceptor, and the substitution pattern on the pyrene core. researchgate.netchemrxiv.org
The charge transfer properties of this compound derivatives can be significantly modulated by the presence of metal ions. When the molecule contains a chelating unit, such as a terpyridine group, the coordination of a metal ion can enhance the electron-accepting strength of that unit. nih.govresearchgate.net
This enhanced acceptor strength facilitates the photoinduced electron transfer from the pyrene donor to the metal-complexed acceptor. This is observed as a more pronounced charge transfer character in both the absorption and emission spectra. nih.govresearchgate.net For instance, in the 3,5-bis(pyrene-1-yl)-4′-phenyl-2,2′:6′,2″-terpyridine system, complexation with zinc(II) ions leads to an enhancement of the CT absorption and emission, indicating a more efficient optical electron transfer. nih.govresearchgate.net This is accompanied by an increase in non-radiative decay processes. nih.gov
The interaction with metal ions can also lead to fluorescence quenching, which can be utilized for sensing applications. The binding of a metal ion can promote either static or dynamic quenching mechanisms, or a combination of both. bohrium.com The stoichiometry of the metal-ligand complex and the binding constants can be determined through spectroscopic titrations. mdpi.com
Table 2: Metal Ion Interaction with a Pyrene-Based Liquid Crystalline Dimer (DPyH9)
| Metal Ion | Binding Constant (Kₐ) (M⁻¹) | Detection Limit (M) | Stoichiometry (Metal:Ligand) | Source |
|---|---|---|---|---|
| Sn²⁺ | 4.51 × 10⁶ | 1.61 × 10⁻⁵ | 1:2 | mdpi.com |
| Cu²⁺ | 4.03 × 10⁷ | - | 1:2 | mdpi.com |
Optical Electron Transfer Mechanisms in Donor-Acceptor Systems
Phosphorescence and Organic Room Temperature Phosphorescence (ORTP) Properties
While fluorescence from the singlet excited state is the most common radiative decay pathway for pyrene derivatives, emission from the triplet excited state, known as phosphorescence, can also occur. Phosphorescence is a spin-forbidden transition from the lowest triplet state (T₁) to the singlet ground state (S₀), and it typically has a much longer lifetime than fluorescence.
Observing phosphorescence from pyrene at room temperature in solution is uncommon due to several factors: inefficient intersystem crossing from S₁ to T₁, a small radiative rate constant from T₁, and efficient quenching of the long-lived triplet state by molecular oxygen. nih.gov However, strategies have been developed to overcome these limitations and achieve organic room temperature phosphorescence (ORTP). nih.gov
One successful approach involves encapsulating the pyrene molecule within a supramolecular host, such as an octa acid capsule. nih.gov This encapsulation protects the pyrene from oxygen quenching. The introduction of a heavy atom, like xenon, into the capsule enhances spin-orbit coupling, which promotes both the S₁ to T₁ intersystem crossing and the radiative decay from T₁ to S₀. nih.gov Another strategy involves dispersing pyrene in a perovskite nanocrystal matrix, which acts as both a triplet-sensitizing matrix and an oxygen barrier, enabling efficient room-temperature phosphorescence. chemrxiv.orgchemrxiv.org
Furthermore, incorporating pyrene into rigid molecular structures, such as cyclic triimidazoles, can also facilitate ORTP. cnr.itresearchgate.net The rigid framework and intermolecular interactions, like π-π stacking in the solid state, can restrict vibrational and rotational motions that lead to non-radiative decay, thereby promoting phosphorescence. cnr.it In a series of pyrene-substituted cyclic triimidazoles, the phosphorescence lifetime was found to increase with the number of pyrene moieties, suggesting that intermolecular interactions play a crucial role in stabilizing the triplet state. cnr.it
Table 3: Phosphorescence Lifetimes of Pyrene-Substituted Cyclic Triimidazoles
| Compound | Phosphorescence Lifetime (ms) | Source |
|---|---|---|
| Mono-substituted | 5.19 | cnr.it |
| Di-substituted | 20.54 | cnr.it |
| Tri-substituted | 40.62 | cnr.it |
Supramolecular Chemistry and Self Assembly of 1,6 Di Pyren 1 Yl Pyrene Architectures
Non-Covalent Interactions in Pyrene-Based Systems (e.g., π-π Stacking)
The supramolecular chemistry of pyrene (B120774) and its derivatives, including 1,6-di(pyren-1-yl)pyrene, is largely governed by non-covalent interactions. Among these, π-π stacking is a dominant force, arising from the attractive, non-covalent interactions between the electron-rich π-systems of the aromatic pyrene rings. osti.govacs.orgacs.org These interactions are crucial for the self-assembly and stabilization of molecular aggregates. nih.gov
The strength and geometry of π-π stacking can be influenced by several factors. For instance, the presence and nature of substituents on the pyrene core can modulate the electronic properties and steric hindrance, thereby affecting the stacking arrangement. researchgate.netsci-hub.se Studies on various pyrene derivatives have shown that the extent of overlap in π-π stacking can be significant, with vertical distances between parallel pyrene moieties being around 3.2 Å in some systems. acs.org The interaction energy associated with π-π stacking between a pyrene group and a graphene surface has been calculated to be a substantial 26.8 kcal/mol, highlighting the strength of this interaction. acs.org
Formation of Supramolecular Assemblies and Architectures
The inherent tendency of pyrene moieties to engage in π-π stacking drives the formation of various supramolecular assemblies from this compound and related compounds. These assemblies can range from simple dimers and excimers to more complex, ordered nanostructures. pnu.ac.ir
The controlled aggregation of pyrene-based molecules into well-defined crystalline structures is a key aspect of crystal engineering. uky.eduuky.edu By carefully designing the molecular structure, it is possible to direct the molecular packing and, consequently, the bulk properties of the material. uky.edu The substitution pattern on the pyrene core is a critical factor in determining the molecular architecture and packing. uky.edu For instance, the introduction of bulky substituents can prevent excessive π-π stacking, leading to different packing motifs compared to the unsubstituted parent molecule. worktribe.com
In the solid state, pyrene derivatives can adopt various packing arrangements, including herringbone, sandwich, and slipped-stack conformations. The specific packing motif has a profound impact on the electronic communication between adjacent molecules and, therefore, on the material's electronic and photophysical properties. researchgate.netresearchgate.net For example, the formation of J-aggregates or H-aggregates, characterized by specific alignments of the transition dipole moments, can lead to significant shifts in the absorption and emission spectra. Research has shown that controlling the molecular conformation can lead to different crystal patterns with distinct fluorescence properties. worktribe.com
The table below summarizes key findings from studies on the molecular packing of pyrene derivatives.
| Pyrene Derivative System | Key Findings on Molecular Packing | Reference(s) |
| Pyrene:p-benzoquinone | Molecules are arranged alternately in mixed stacks with an interplanar spacing of 3.49 Å. | researchgate.net |
| Pyrene-amide conjugates | π-stacking is a primary driver for self-assembly, with amide group orientation influencing electronic properties. | nih.govacs.org |
| 1-(4-(phenylsulfonyl)phenyl)pyrene | Adopts two different crystal patterns leading to distinct sky-blue and green excimer fluorescence. | worktribe.com |
The unique photophysical properties of the pyrene moiety make it an excellent guest for various macrocyclic hosts, such as cyclodextrins and calixarenes. researchgate.netnih.gov In these host-guest systems, the pyrene unit is encapsulated within the hydrophobic cavity of the macrocycle. This encapsulation can significantly alter the local environment of the pyrene, leading to changes in its fluorescence emission.
For instance, the formation of inclusion complexes with cyclodextrins can induce or modify the excimer formation of pyrene derivatives, providing a mechanism for sensing and molecular recognition. nih.gov Similarly, pyrene-functionalized calixarenes have been designed as fluorescent sensors where the binding of a guest molecule perturbs the intramolecular π-π interactions between the pyrene and the calixarene, resulting in a detectable change in fluorescence. rsc.org The self-assembly of pyrenyl derivatives in the presence of metalla-cages has also been demonstrated, leading to the formation of host-guest compounds with potential applications in drug delivery. nih.gov
Molecular Packing and Crystal Engineering for Controlled Aggregation
Self-Assembled Pyrene Arrays on Various Scaffolds (e.g., Nucleic Acid Templates)
Nucleic acids, with their programmable self-assembly and well-defined structures, have emerged as powerful scaffolds for the precise arrangement of chromophores like pyrene. nih.gov By covalently attaching pyrene moieties to oligonucleotide backbones, it is possible to create ordered, helical arrays of pyrene molecules. nih.gov
In these DNA- or RNA-templated assemblies, the proximity and orientation of the pyrene units are dictated by the nucleic acid structure. This spatial control allows for the fine-tuning of the electronic interactions between the pyrenes, leading to the formation of excimers with characteristic emission properties. nih.gov The hybridization of pyrene-modified oligonucleotides with their complementary strands brings the pyrene units into close proximity, facilitating π-π stacking and excimer formation. This phenomenon has been exploited for the development of fluorescent probes for DNA and RNA detection. mdpi.com The type and position of the pyrene modification within the oligonucleotide are crucial for determining the binding mode and the resulting photophysical response. mdpi.com
Influence of Supramolecular Organization on Electronic and Photophysical Properties
In dilute solutions, pyrene derivatives typically exhibit monomer fluorescence with a characteristic vibronic structure. However, upon aggregation or in the solid state, the formation of excimers (excited-state dimers) through π-π stacking leads to a broad, structureless, and red-shifted emission band. researchgate.net The intensity and wavelength of this excimer emission are highly sensitive to the intermolecular distance and geometry.
The aggregation of pyrene derivatives can also lead to aggregation-induced emission (AIE), where the molecules are non-emissive in solution but become highly fluorescent in the aggregated state. researchgate.networktribe.com This phenomenon is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and enhances radiative emission. worktribe.com
Furthermore, the electronic properties, such as charge carrier mobility, are strongly dependent on the supramolecular arrangement. rsc.org Well-ordered π-stacked columns can provide efficient pathways for charge transport, which is a critical property for applications in organic electronics. uky.edu The introduction of different substituents can tune the frontier orbital energy levels (HOMO and LUMO) of the pyrene system, thereby affecting its electron-donating or electron-accepting capabilities. acs.org
The table below presents a summary of the photophysical properties of different pyrene derivatives, highlighting the effect of substitution and aggregation.
| Compound/System | Key Photophysical Properties and Observations | Reference(s) |
| Pyrene-amide derivatives | Amide substitution causes minimal spectral shifts but can improve electron-accepting or -donating capabilities. | nih.govacs.org |
| 1,6-disubstituted dipyridyl-pyrene | Exhibits a near-unity emission quantum yield in solution. | acs.org |
| Pyrene-based AIEgens | Exhibit enhanced emission in the aggregated state due to restricted intramolecular rotation. | researchgate.networktribe.com |
| Pyrene nanocrystals | Luminescence properties are size-dependent; larger crystals (~400 nm) show emission around 470 nm, which shifts to shorter wavelengths with decreasing size. |
Applications in Advanced Functional Materials
Organic Electronics and Optoelectronics
1,6-Di(pyren-1-yl)pyrene and its derivatives are extensively explored for their utility in various organic electronic and optoelectronic devices. uky.edusemanticscholar.orgresearchgate.net The high charge carrier mobility and strong fluorescence of pyrene-based materials make them suitable for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). uky.edusemanticscholar.orgresearchgate.net The ability to modify the pyrene (B120774) structure allows for the fine-tuning of its electronic and optical properties, which is crucial for optimizing device performance. uky.edu
Hole-Transporting Materials (HTMs) in Organic Light-Emitting Diodes (OLEDs)
Pyrene derivatives, including structures analogous to this compound, are recognized for their potential as hole-transporting materials (HTMs) in OLEDs. nih.govacs.orgnih.gov Their function is to facilitate the efficient injection and transport of holes from the anode to the emissive layer, a critical process for achieving high-performance OLEDs. acs.orgnih.gov The suitability of these materials for HTM applications is attributed to their appropriate highest occupied molecular orbital (HOMO) energy levels, high thermal stability, and good charge carrier mobility. nih.govacs.orgnih.gov
Another example is N1,N6-di([1,1′-biphenyl]-4-yl)-N,N6-bis(9,9-dimethyl-9H-fluoren-2-yl)pyrene-1,6-diamine (PyFB), which has been utilized as an HTM in both red phosphorescent and blue fluorescent OLEDs, showcasing better hole-transporting properties than the commercially available material NPB. acs.org The three-dimensional structure of some pyrene-based HTMs can enhance π-π interactions and provide multi-directional charge transport, leading to high hole mobilities. researchgate.net For example, a pyrene-based HTM, Py-OMe, exhibited a hole mobility of 4.443 × 10⁻³ cm² V⁻¹ s⁻¹, which is significantly higher than that of a comparable material without the pyrene core. researchgate.net
Table 1: Performance of OLEDs with Pyrene-based Hole-Transporting Materials
| HTM | Maximum Luminance (cd/m²) | Maximum Current Efficiency (cd/A) | External Quantum Efficiency (EQE) (%) | Hole Mobility (cm² V⁻¹ s⁻¹) | Reference |
|---|---|---|---|---|---|
| Py-Br | 17,300 | 22.4 | 9 | Not Specified | nih.gov |
| PyFB | Not Specified | Not Specified | Not Specified | Better than NPB | acs.org |
| Py-OMe | Not Specified | Not Specified | Not Specified | 4.443 x 10⁻³ | researchgate.net |
Emitter Layers in OLEDs
The intense fluorescence of this compound and its derivatives makes them excellent candidates for emitter layers in OLEDs, particularly for blue and sky-blue emission. gdut.edu.cnacs.org The emission color can be tuned by modifying the chemical structure of the pyrene derivative. acs.org
Derivatives such as 2,4,6-tri(pyren-1-yl)pyridine (2,4,6-TPP) have been investigated as sky-blue emitters. A nondoped OLED using 2,4,6-TPP as the emissive layer achieved a maximum external quantum efficiency of 6.0 ± 1.2% with CIE coordinates of (0.18, 0.34). acs.org Similarly, Y-shaped pyrene-based molecules with aggregation-induced emission (AIE) characteristics have been developed as blue emitters. gdut.edu.cn Devices incorporating these AIE materials have demonstrated high external quantum efficiencies of up to 7.27% and low turn-on voltages of ≤3.1 V. gdut.edu.cn
Furthermore, indenopyrazine derivatives with pyrene side groups have been synthesized for use in blue-emitting OLEDs. optica.org A device using PY-EIP as the emitter showed a luminance efficiency of 5.15 cd/A and a power efficiency of 2.81 lm/W. optica.org This material was also successfully used in a solution-processed white OLED. optica.org The introduction of a pyrene[4,5-d]imidazole moiety has led to the development of highly efficient blue-emitting materials for nondoped OLEDs, with one such device exhibiting a maximum external quantum efficiency of 8.52% and minimal efficiency roll-off at high brightness. chinesechemsoc.org
Table 2: Electroluminescence Performance of OLEDs with Pyrene-based Emitters
| Emitter | Maximum EQE (%) | Maximum Current Efficiency (cd/A) | Maximum Power Efficiency (lm/W) | CIE Coordinates | Reference |
|---|---|---|---|---|---|
| 2,4,6-TPP | 6.0 ± 1.2 | Not Specified | Not Specified | (0.18, 0.34) | acs.org |
| Py-2TPE | 7.27 | 12.65 | 12.42 | (0.18, 0.27) | gdut.edu.cn |
| PY-EIP | Not Specified | 5.15 | 2.81 | (0.19, 0.30) | optica.org |
| PyPI-Py | 8.52 | 13.38 | Not Specified | (0.15, 0.22) | chinesechemsoc.org |
Active Components in Organic Field-Effect Transistors (OFETs)
The high charge carrier mobility of pyrene and its derivatives makes them promising active materials for organic field-effect transistors (OFETs). uky.eduresearchgate.netnih.gov The planar structure of pyrene facilitates strong π-π stacking, which is crucial for efficient charge transport in the solid state. researchgate.netnih.gov
A significant breakthrough was the development of 1,6-bis(5'-octyl-2,2'-bithiophen-5-yl)pyrene (BOBTP), a pyrene-based p-type organic semiconductor that exhibits liquid crystal behavior. nih.gov OFETs fabricated with BOBTP showed a high field-effect mobility of 2.1 cm² V⁻¹ s⁻¹ and an on-off current ratio of 7.6 × 10⁶, demonstrating enhanced long-term stability compared to pentacene-based devices. nih.gov
The introduction of pyrene units into polymer backbones has also been explored to enhance charge transport. For example, a block copolymer, poly(3-hexylthiophene)-b-poly(6-(pyren-1-yloxy)hexyl methacrylate) (P3HT-b-poly(PyMA)), showed field-effect mobilities on the order of 10⁻² cm² V⁻¹ s⁻¹. nih.gov The stacked pyrene units were found to enhance long-range π-π interactions, thereby improving charge transport. nih.gov
Charge Carrier Mobility and Transport Properties in Organic Semiconductors
The charge carrier mobility of organic semiconductors is a critical parameter that dictates their performance in electronic devices. mdpi.com Pyrene's fused aromatic ring system provides a platform for strong electron delocalization, making it a good charge transporter. acs.org The molecular packing and the presence of functional groups significantly influence the charge carrier mobility of pyrene-based materials. uky.edu
The introduction of bulky substituents can prevent aggregation and lead to improved solid-state fluorescence, while the planar structure of pyrene itself promotes the close π-π stacking necessary for high mobility. uky.eduresearchgate.net The charge transport in pyrene derivatives is often described by a hopping mechanism. uky.edu
Studies on diketopyrrolopyrrole (DPP)-based molecules, which are also used in organic electronics, highlight the importance of π-π interactions and molecular aggregation for achieving high charge carrier mobilities. mdpi.comacs.orgrsc.orgucl.ac.ukmdpi.com Similar principles apply to pyrene-based systems, where controlling the supramolecular organization is key to optimizing charge transport pathways. uky.edu For instance, the hole mobility in pyrene-based materials can be significantly enhanced by designing molecules that promote favorable layer-by-layer stacking. researchgate.net
Chemical Sensing and Probing Applications
The inherent fluorescence of pyrene and its derivatives makes them highly suitable for the development of chemical sensors and probes. acs.orgnih.gov The fluorescence properties of pyrene, particularly its ability to form excimers, are sensitive to the local environment, which can be exploited for sensing applications. nih.gov
Fluorescent Chemosensors for Specific Analytes
Pyrene-based fluorescent chemosensors have been designed for the detection of various analytes, including metal ions. acs.orgrsc.org These sensors often operate on a "turn-off" or ratiometric principle, where the fluorescence intensity or the ratio of monomer to excimer emission changes upon binding with the target analyte. acs.orgacs.org
For example, a pyrene derivative functionalized with a bis(2-picolyl)amine receptor was synthesized for the detection of heavy metal ions like Cu²⁺ and Fe³⁺. acs.org The sensor exhibited a "turn-off" response, where the excimer fluorescence was quenched in the presence of these ions. acs.org In another application, a ratiometric fluorescent sensor for heparin was developed based on the monomer-excimer conversion of a pyrene derivative. acs.org The addition of heparin induced the formation of pyrene excimers, leading to a change in the fluorescence spectrum that could be used for quantification. acs.org
Furthermore, pyrene derivatives have been utilized in the development of fluorescent probes for detecting hypochlorite (B82951) and for cell imaging. nih.gov The design of these probes often involves combining the pyrene fluorophore with a recognition moiety that selectively interacts with the analyte of interest. nih.gov
Molecular Polarity Sensors
The fluorescence of pyrene and its derivatives is highly sensitive to the polarity of the local environment. This solvatochromic behavior is a hallmark of pyrene-based compounds and forms the basis for their use as molecular polarity sensors. While specific studies on this compound as a polarity sensor are not extensively documented, research on analogous bis-pyrene systems demonstrates the principle. For instance, in donor-acceptor molecules containing two pyrene units, the emission spectra, particularly the charge-transfer (CT) band, show strong dependence on solvent polarity. mdpi.com In polar solvents, photoinduced electron transfer becomes thermodynamically favorable, leading to a distinct solvatochromic shift in the emission maximum. mdpi.com
This sensitivity arises from changes in the electronic distribution in the excited state. In nonpolar solvents, pyrene derivatives typically exhibit a structured fluorescence spectrum characteristic of the locally excited (LE) state. As solvent polarity increases, an intramolecular charge transfer (ICT) state can be stabilized, leading to a broad, structureless, and red-shifted emission band. The ratio of the intensities of different vibronic bands in the pyrene monomer fluorescence can also serve as an indicator of environmental polarity. This principle is widely applied in pyrene-functionalized systems for probing microenvironments, such as within polymer matrices or biological membranes.
Research in Biological Systems and Nanobiotechnology
The unique photophysical and structural properties of pyrene-based molecules make them valuable tools for studying biological systems and constructing novel nanostructures.
Nucleic Acid Interaction and Recognition (DNA, RNA)
Pyrene derivatives are extensively used as fluorescent probes for nucleic acid recognition. nih.gov The planar aromatic structure of pyrene allows it to interact with the bases of DNA and RNA through intercalation (stacking between base pairs) or by binding within the major or minor grooves. nih.govresearchgate.net These interactions can be detected through changes in the fluorescence of the pyrene moiety.
Specifically, when pyrene units are brought into close proximity (around 3-4 Å), they can form an excimer, which emits a characteristic broad, red-shifted fluorescence (~450-500 nm) compared to the monomer emission (~375-400 nm). nih.gov This property is exploited in designing probes for specific DNA or RNA sequences. For example, studies on DNA strands modified at their ends with 1,6-dialkynyl pyrene units show excimer fluorescence, indicating that the pyrene moieties from different strands are interacting through supramolecular self-assembly. unibe.ch The mode of binding—intercalation versus groove binding—can influence the stability of the DNA or RNA duplex. Intercalation by pyrene derivatives often leads to an increase in the thermal stability of DNA:DNA duplexes. nih.govnih.gov
The fluorescence response upon hybridization is highly sensitive to the target strand. Probes containing 2'-O-(pyren-1-yl)methyluridine, for instance, show significant increases in fluorescence when binding to RNA, but much smaller changes when binding to DNA, allowing for differentiation between the two types of nucleic acids. nih.gov
Investigation of Charge Transfer Phenomena in Biological Macromolecules
The formation of pyrene excimers upon interaction with biological macromolecules is a direct manifestation of a through-space charge transfer phenomenon. When a pyrene molecule in its excited state is positioned close to a ground-state pyrene, an excited-state complex (excimer) is formed, which involves significant charge resonance interaction.
This principle is clearly observed in DNA nanostructures functionalized with 1,6-disubstituted pyrenes. The appearance of excimer fluorescence in aqueous media from these pyrene-DNA conjugates confirms the close spatial arrangement of the pyrene units, driven by the self-assembly of the DNA strands. unibe.ch Beyond excimer formation, pyrene can also engage in charge transfer with the nucleobases themselves. This photoinduced electron transfer (PET) often results in quenching of the pyrene fluorescence. The efficiency of this quenching depends on the specific nucleobase and the distance and orientation between the pyrene and the base, providing a sensitive mechanism for probing nucleic acid structure and dynamics. nih.gov In more complex systems, such as a terpyridine-bis-pyrene molecule, a charge-separated state consisting of a pyrene radical cation and a terpyridine radical anion can be detected, highlighting the ability of pyrene to act as an electron donor in charge transfer processes. mdpi.com
Pyrene-Functionalized Nanostructures
The tendency of pyrene to form stable π-π stacks makes it an excellent building block for self-assembling nanostructures. In the field of nanobiotechnology, DNA is often used as a programmable scaffold to organize functional molecules like pyrene into well-defined architectures.
Amphiphilic DNA, created by attaching hydrophobic 1,6-dialkynyl pyrene units to the ends of hydrophilic DNA strands, can self-assemble in aqueous solutions. unibe.ch These conjugates form various nanostructures, including single vesicles and larger aggregates of vesicles. unibe.ch The morphology of these structures can be controlled by the number of pyrene modifications. unibe.ch Such pyrene-decorated DNA assemblies also function as light-harvesting systems, where energy absorbed by multiple pyrene units can be transferred. unibe.ch
Beyond DNA, pyrene derivatives are used to functionalize inorganic nanoparticles and other supramolecular structures. Ruthenium nanoparticles have been functionalized with pyrene-containing ligands to create hybrid materials with unique optical properties stemming from the charge delocalization between the pyrene and the nanoparticle surface. acs.orgrsc.org Fluorescent "nanojars," which are copper-based coordination complexes, have also been functionalized with pyrene derivatives. acs.orgnih.gov In these structures, the fluorescence of the attached pyrene is significantly quenched by the paramagnetic Cu²⁺ ions, demonstrating a strong electronic interaction between the fluorophore and the inorganic nanostructure. acs.orgnih.gov
Non-Linear Optical (NLO) Materials Development
Pyrene derivatives are promising candidates for non-linear optical (NLO) materials, which are crucial for applications in optical communications, data storage, and all-optical switching. mdpi.comnih.gov The NLO response in organic molecules often arises from a large, conjugated π-electron system and the presence of electron-donating and electron-accepting groups, creating a "push-pull" structure that facilitates intramolecular charge transfer (ICT).
While direct NLO studies on this compound are limited, research on derivatives built on a 1,6-disubstituted pyrene core highlights its potential. For example, panchromatic 1,6-bis(N-phenyl-p-(R)-phenylamino)pyrenes have been synthesized from a 1,6-dibromopyrene (B158639) precursor. acs.org By changing the substituents on the phenylamino (B1219803) groups, the emission color can be tuned across the visible spectrum, and these molecules have been successfully used as dopants in organic light-emitting devices (OLEDs). acs.org One such derivative exhibited a high emission quantum efficiency of 79%. acs.org
Conclusion and Future Research Directions
Summary of Key Research Findings and Advancements for 1,6-Di(pyren-1-yl)pyrene Systems
Research into this compound and related 1,6-disubstituted pyrene (B120774) systems has led to significant advancements in the field of functional organic materials. A primary finding is that substitution at the 1,6-positions of the pyrene core often results in materials with exceptionally high fluorescence quantum yields. acs.orgmdpi.com For instance, studies on pyrenyl-substituted pyrenes, which include mixtures of 1,6- and 1,8-isomers, have reported bright blue fluorescence with quantum yields approaching unity (0.75–0.99) in solution. core.ac.uk This high luminescence efficiency is a key characteristic that underpins their potential in various applications.
A notable advancement is the systematic red-shift observed in the absorption spectra of multi-pyrenyl systems as the number of pyrenyl substituents increases. core.ac.uk This phenomenon is attributed to the extension of the π-conjugated system, allowing for the fine-tuning of the material's optical properties by molecular design. core.ac.uk
Furthermore, the core structure of 1,6-disubstituted pyrenes has been successfully integrated into more complex architectures. Researchers have synthesized conjugated microporous polymers (CMPs) based on 1,6-disubstituted pyrenes that demonstrate remarkable efficiency in iodine capture and can function as highly sensitive fluorescence-based sensors. rsc.org One such polymer exhibited an extremely high quenching constant (Ksv) for iodine, indicating its potential for ultra-sensitive detection. rsc.org
In the realm of organic electronics, specific derivatives like N¹,N⁶-di([1,1′-biphenyl]-4-yl)-N¹,N⁶-bis(9,9-dimethyl-9H-fluoren-2-yl)pyrene-1,6-diamine have been effectively utilized as hole-transporting materials (HTMs) in organic light-emitting diodes (OLEDs), showcasing their practical utility in advanced electronic devices. nih.govacs.org
Table 1: Photophysical Properties of Selected Pyrene Derivatives
| Compound/System | Absorption Max (λabs) | Emission Max (λem) | Fluorescence Quantum Yield (Φf) | Key Feature | Reference |
| 1-(7-tert-butylpyren-1-yl)pyrene | 349 nm | 412 nm | 0.99 (in CH₂Cl₂) | High quantum yield | core.ac.uk |
| Mixture of 1,6/1,8-bis(7-tert-butylpyren-2-yl)pyrene | 357 nm | 425 nm | 0.75 (in CH₂Cl₂) | Bright blue emission | core.ac.uk |
| 1,6-disubstituted dipyridyl-pyrene | - | - | Near-unity (in solution) | High solution quantum yield | acs.org |
| 1,6-diphenylpyrene linear analogue | 360 nm | - | - | Strong absorption | mdpi.com |
Unresolved Challenges and Open Questions in 1,6-Pyrene Chemistry
Despite the progress, significant challenges remain in the chemistry of 1,6-disubstituted pyrenes. The most persistent issue is the regioselectivity of synthesis. The direct disubstitution of pyrene typically yields an isomeric mixture of 1,6- and 1,8-derivatives. uky.edursc.org These isomers possess very similar chemical and physical properties, making their separation exceptionally difficult and tedious, often requiring multiple fractional crystallization steps. uky.edusci-hub.se This lack of a clean, selective synthesis for the 1,6-isomer is a major bottleneck that hinders the widespread development and application of these materials.
While electrophilic substitution preferentially occurs at the 1, 3, 6, and 8 positions of the pyrene core, controlling the reaction to selectively yield the 1,6-disubstituted product over the 1,8- or 1,3,6,8-substituted products remains a significant synthetic hurdle. uky.edursc.org This challenge extends to many common synthetic routes, including bromination followed by cross-coupling reactions. core.ac.ukuky.edu
An open question in the field is the development of scalable and cost-effective synthetic protocols that provide pure 1,6-disubstituted pyrenes. While protecting group strategies have been explored for other substitution patterns, a robust and general methodology for the 1,6-pattern is still needed. rsc.org The development of such methods would unlock the full potential of these promising materials by enabling more systematic structure-property relationship studies and facilitating their commercial viability.
Future Prospects in Advanced Synthetic Methodologies and Characterization Techniques
The future of this compound chemistry lies in the development of more sophisticated and efficient synthetic and characterization methods. Advanced cross-coupling reactions, including Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings, will continue to be instrumental in creating a diverse library of 1,6-disubstituted pyrene derivatives with tailored functionalities. mdpi.com
A particularly promising avenue is the advancement of direct C–H functionalization. rsc.org This technique offers a more atom-economical and direct route to functionalized pyrenes by avoiding the pre-functionalization steps (e.g., halogenation) required in traditional cross-coupling. While still an emerging area for pyrene chemistry, future research focused on developing catalysts that can selectively target the 1- and 6-positions would represent a paradigm shift in the synthesis of these compounds. Furthermore, exploring sustainable synthetic methods, such as electrochemistry, could provide greener and more efficient pathways to pyrene-based materials. rsc.org
In parallel, advanced characterization techniques are crucial for a deeper understanding of the structure-property relationships in these complex molecules. Techniques such as single-crystal X-ray diffraction are vital for confirming the precise substitution pattern and understanding the molecular packing in the solid state. acs.org Detailed photophysical studies, including time-resolved fluorescence spectroscopy and solvatochromism analysis, will continue to be essential for elucidating the excited-state dynamics and guiding the design of materials with optimized optical properties. sci-hub.senih.gov
Emerging Applications and Design Principles for Next-Generation this compound-based Materials and Devices
The unique photophysical and electronic properties of this compound systems position them as strong candidates for a variety of next-generation materials and devices.
Organic Light-Emitting Diodes (OLEDs): A key emerging application is in OLEDs, where 1,6-disubstituted pyrenes can function as both highly efficient blue emitters and stable hole-transporting materials. acs.orgmdpi.com The primary design principle is to create molecules that form stable amorphous thin films, which suppresses crystallization-induced fluorescence quenching. sci-hub.se Attaching bulky side groups to the pyrene core is a common strategy to achieve this.
Chemical Sensors: The development of CMPs from 1,6-disubstituted pyrene building blocks has opened the door to high-performance chemical sensors. rsc.org The design principle here involves creating a porous architecture with a large surface area to maximize interaction with the analyte. The inherent fluorescence of the pyrene unit allows for sensitive detection through fluorescence quenching mechanisms. These materials have shown exceptionally low detection limits for iodine, suggesting their potential in environmental monitoring and security applications. rsc.org
Liquid Crystals: The incorporation of 1,6-disubstituted pyrenes into larger molecular architectures has led to the discovery of novel liquid-crystalline materials. For example, a 1,6-diphenylpyrene-based cyclophane was found to exhibit a nematic liquid-crystalline phase at room temperature. mdpi.com This opens up possibilities for creating new mechanoresponsive luminescent materials, where mechanical stress can alter the liquid crystal phase and, consequently, the material's optical properties.
Organic Electronics: Beyond OLEDs, the favorable charge carrier mobility of pyrene derivatives makes them attractive for a broader range of organic electronics, including organic field-effect transistors (OFETs) and organic solar cells (OSCs). uky.eduresearchgate.net The key design principle is the precise control over molecular architecture and packing through regioselective substitution to optimize charge transport pathways. uky.eduresearchgate.net
Table 2: Application-Specific Data for 1,6-Disubstituted Pyrene Systems
| Application Area | Derivative/System | Performance Metric | Design Principle | Reference |
| OLEDs | N¹,N⁶-di([1,1′-biphenyl]-4-yl)-N¹,N⁶-bis(9,9-dimethyl-9H-fluoren-2-yl)pyrene-1,6-diamine | Used as a hole-transporting material | Stable amorphous film formation | nih.govacs.org |
| Sensors | 1,6-disubstituted pyrene-based CMP | Iodine detection limit: 3.14 × 10⁻¹³ mol L⁻¹ | High surface area, fluorescence quenching | rsc.org |
| Liquid Crystals | 1,6-diphenylpyrene-based cyclophane | Exhibits nematic phase at room temperature | Planar mesogenic core in a cyclic structure | mdpi.com |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1,6-Di(pyren-1-yl)pyrene, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves Suzuki-Miyaura cross-coupling reactions between pyrene boronic acids and halogenated pyrene derivatives. Key steps include regioselective functionalization of pyrene at the 1- and 6-positions, followed by purification via column chromatography with silica gel and hexane/ethyl acetate gradients. Purity optimization requires rigorous characterization using HPLC and mass spectrometry to detect byproducts, such as incomplete coupling intermediates .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : UV-Vis spectroscopy (to confirm π-π* transitions), fluorescence spectroscopy (to assess emission properties), and NMR (1H/13C for structural confirmation) are essential. For example, fluorescence spectra can reveal aggregation-induced emission (AIE) behavior, while X-ray crystallography provides crystallographic data for solid-state packing analysis .
Q. How can researchers design experiments to evaluate the photophysical properties of this compound?
- Methodological Answer : Use time-resolved fluorescence spectroscopy to measure excited-state lifetimes and quantum yields. Compare results in solvents of varying polarity (e.g., toluene vs. DMSO) to assess solvatochromic effects. For reproducibility, standardize excitation wavelengths and control oxygen levels via degassing to minimize quenching .
Advanced Research Questions
Q. What strategies address contradictions in reported quantum yields for this compound-based sensors?
- Methodological Answer : Discrepancies often arise from differences in solvent purity, excitation sources, or detector calibration. To resolve this:
- Replicate experiments using solvents purified via distillation or molecular sieves.
- Calibrate detectors with reference standards (e.g., quinine sulfate for fluorescence).
- Report detailed experimental conditions (e.g., temperature, pH) to enable cross-study comparisons .
Q. How can computational methods guide the design of this compound derivatives for optoelectronic applications?
- Methodological Answer : Density functional theory (DFT) calculations predict HOMO/LUMO energy levels and charge transport properties. For example, modifying substituents at the pyrene core alters electron affinity, which can be validated experimentally via cyclic voltammetry. Collaborative workflows integrating Gaussian (for DFT) and Marcus theory (for charge transfer kinetics) are recommended .
Q. What experimental and analytical frameworks are critical for studying intermolecular interactions in this compound aggregates?
- Methodological Answer : Employ small-angle X-ray scattering (SAXS) to analyze aggregate morphology. Pair this with fluorescence anisotropy to probe energy transfer efficiency between stacked pyrene units. Statistical tools like principal component analysis (PCA) can identify dominant interaction modes (e.g., π-π stacking vs. van der Waals) .
Q. How can researchers apply the FINER criteria to formulate hypotheses about this compound’s biological interactions?
- Methodological Answer : Using FINER (Feasible, Interesting, Novel, Ethical, Relevant):
- Feasible : Prioritize in vitro assays (e.g., cytotoxicity in HeLa cells) over in vivo studies initially.
- Novel : Investigate understudied targets, such as G-quadruplex DNA binding, using fluorescence titration.
- Ethical : Adhere to biosafety protocols for pyrene derivatives, which may exhibit genotoxicity .
Methodological Guidance
Q. How to ensure reproducibility in synthesizing and testing this compound derivatives?
- Document all synthetic steps (e.g., reaction times, stoichiometry) in electronic lab notebooks. Use internal reference compounds (e.g., unsubstituted pyrene) as controls in photophysical assays. Share raw data and analysis scripts via repositories like Zenodo to facilitate peer validation .
Q. What statistical approaches are suitable for analyzing structure-property relationships in pyrene-based systems?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
